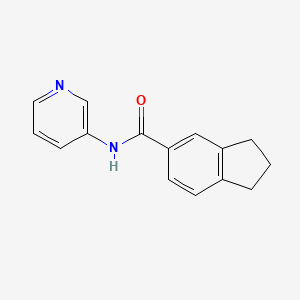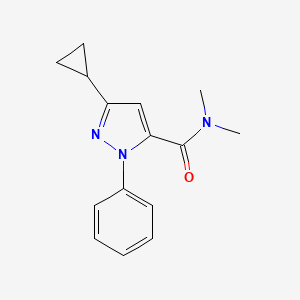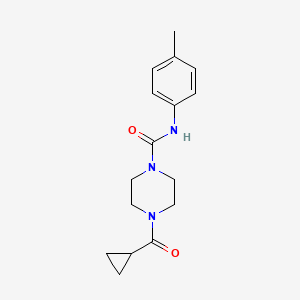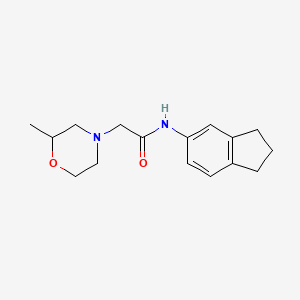
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide, also known as CP 690,550, is a small molecule drug that has been extensively studied for its potential use in treating autoimmune diseases. The compound was first synthesized in 1999 by Pfizer, and since then, several research studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 works by selectively inhibiting the activity of JAKs, which are enzymes that play a crucial role in the signaling pathways that lead to inflammation and immune response. By blocking the activity of JAKs, the compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 has been shown to have a range of biochemical and physiological effects, including the inhibition of JAK activity, the reduction of pro-inflammatory cytokines, and the modulation of immune cell function. The compound has also been shown to have a favorable safety profile, with minimal side effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 for lab experiments is its specificity for JAKs, which allows for targeted inhibition of the signaling pathways that lead to inflammation and immune response. However, the compound is challenging to synthesize, and its use in lab experiments may be limited by its cost and availability.
Zukünftige Richtungen
Several future directions for research on N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 have been proposed, including the investigation of its potential use in other autoimmune diseases, the development of more efficient synthesis methods, and the exploration of combination therapies with other drugs. Additionally, further studies are needed to better understand the long-term safety and efficacy of the compound in clinical settings.
Synthesemethoden
The synthesis of N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 involves several steps, including the reaction of 2-chloro-4,6-dimethylphenylamine with thiophene-3-carboxylic acid, followed by the addition of a series of reagents to form the final product. The process is complex and requires specialized equipment and expertise, making it challenging to produce the compound in large quantities.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. The compound works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a crucial role in the signaling pathways that lead to inflammation and immune response.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-8-5-9(2)12(11(14)6-8)15-13(16)10-3-4-17-7-10/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZJVPNBRNURGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)


![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)
![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)

![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)

